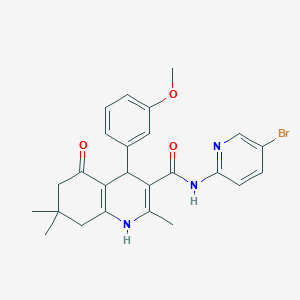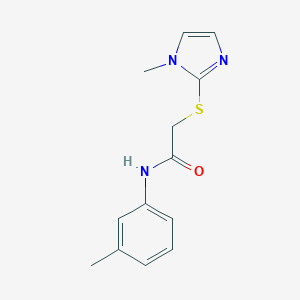
N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidine derivative that has been synthesized for its potential use in scientific research. Thiazolidine derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is not yet fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, the compound has been found to exhibit antioxidant activity, which may be beneficial in preventing oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide in lab experiments is its potential to exhibit a range of biological activities. This makes it a versatile compound that can be used in a variety of research studies. However, one limitation is that the compound has not yet been extensively studied in vivo, so its potential side effects and toxicity are not yet fully known.
Direcciones Futuras
There are several potential future directions for research on N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide. One area of interest is its potential as a treatment for cancer and inflammatory diseases. Further studies are needed to determine the compound's efficacy and safety in vivo. Another potential area of research is the compound's antioxidant activity, which may have applications in preventing age-related diseases and promoting overall health. Additionally, further studies are needed to fully understand the compound's mechanism of action and identify any potential drug targets.
Métodos De Síntesis
The synthesis of N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves the reaction of 4-ethoxyaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained through cyclization of the intermediate with acetic anhydride.
Aplicaciones Científicas De Investigación
N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been found to exhibit promising anti-cancer activity in vitro. A study published in the journal Bioorganic & Medicinal Chemistry Letters found that the compound inhibited the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. Another study published in the journal Medicinal Chemistry Research found that the compound exhibited anti-inflammatory activity in vitro, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
|---|---|
Fórmula molecular |
C13H15N3O3S |
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C13H15N3O3S/c1-2-19-9-5-3-8(4-6-9)15-11(17)7-10-12(18)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18) |
Clave InChI |
HRTJVCUWYSKTTP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)

![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)